molecular formula C15H13N3O3 B7181135 N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenyl-1,3-oxazole-4-carboxamide

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenyl-1,3-oxazole-4-carboxamide

Cat. No.: B7181135
M. Wt: 283.28 g/mol
InChI Key: OBEZCNCQUFIDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenyl-1,3-oxazole-4-carboxamide is a heterocyclic compound that contains both oxazole and oxazoline rings. These structures are known for their significant biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-10-7-12(18-21-10)8-16-14(19)13-9-20-15(17-13)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEZCNCQUFIDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CNC(=O)C2=COC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenyl-1,3-oxazole-4-carboxamide typically involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This process is followed by the oxidative aromatization of the resulting oxazolines to oxazoles using commercial manganese dioxide .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow processes. This method improves the safety profile of the reaction and provides pure products without the need for additional purification steps .

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenyl-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles and oxazolines, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit tyrosine kinases or cyclooxygenase-2 (COX-2), which are involved in cancer and inflammation, respectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenyl-1,3-oxazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of oxazole and oxazoline rings makes it a versatile compound for various applications in medicinal chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.